N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-2-10-23(12-14)28(25,26)17-7-4-15(5-8-17)20(24)22-16-6-9-19-18(11-16)21-13-27-19/h4-9,11,13-14H,2-3,10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCKVQVFWDBXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, sulfonylation, and subsequent coupling with the piperidine derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and other neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
describes two compounds with benzothiazole and benzamide cores but distinct substituents:
- Compound 83 :
- Structure: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide.
- Key Differences:
- Replaces the sulfonyl group with a trifluoromethoxybenzoyl unit.
- Incorporates a cyclopropanecarboxamide linker instead of a benzamide-sulfonyl group.
- Implications:
- The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the target compound’s sulfonyl-piperidine group.
Compound 84 :
- Structure: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
- Key Differences:
- Features a 4-methoxybenzoyl group and a phenolic hydroxyl substituent.
- Lacks the sulfonamide-piperidine motif.
- Implications:
Sulfonamide-Containing Analogues from
lists compounds with sulfonamide or benzothiazole motifs:
- 863594-60-9 :
- Structure: 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide.
- Key Differences:
- Replaces the benzothiazole with a thiazolopyridine core.
- Substitutes the methylpiperidinyl group with a fluorophenyl moiety.
- Implications:
The fluorine atom may enhance electronegativity and metabolic stability, while the thiazolopyridine core could alter π-π stacking interactions in binding pockets .
851978-50-2 :
- Structure: N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide.
- Key Differences:
- Uses a carbohydrazide linker instead of a sulfonamide.
- Contains a dihydrodioxine ring, which may confer rigidity.
- Implications:
- The carbohydrazide group could chelate metal ions, a property absent in the target compound .
Structural and Functional Comparison Table
Biological Activity
N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety , a sulfonamide linkage , and a piperidine ring . The synthesis typically involves several steps:
- Formation of Benzothiazole : The initial step involves the cyclization of 2-aminothiophenol with benzoic acid derivatives.
- Sulfonylation : The benzothiazole derivative is treated with sulfonyl chlorides in the presence of a base to introduce the sulfonamide group.
- Piperidine Coupling : The sulfonylated intermediate is then coupled with 3-methylpiperidine.
- Amidation : Finally, amidation with benzoyl chloride yields the final product.
This compound exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors involved in various cellular pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways critical for cell survival and proliferation.
Pharmacological Studies
Research indicates that this compound possesses a range of pharmacological activities:
- Anticancer Activity : Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary data suggest potential efficacy against certain bacterial strains, indicating its role as an antimicrobial agent.
Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on glioma cells, demonstrating significant inhibition of cell viability and induction of apoptosis through AMPK pathway modulation .
- Antimicrobial Screening : Another investigation focused on its antimicrobial properties against resistant bacterial strains, revealing promising results that warrant further exploration .
Q & A
Q. What synthetic strategies are recommended for preparing N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide?
A multi-step synthesis is typically employed, starting with functionalization of the benzothiazole core. For example, sulfonylation of 4-chlorobenzamide intermediates using 3-methylpiperidine under reflux with catalysts like DCC (dicyclohexylcarbodiimide) can introduce the sulfonyl-piperidine moiety. Subsequent coupling with benzo[d]thiazol-5-amine via nucleophilic acyl substitution (e.g., using HATU or EDCI as coupling agents) yields the target compound. Intermediate purification via column chromatography and recrystallization is critical to achieve >95% purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR spectroscopy : Confirm the presence of sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and amide (C=O stretching at ~1650 cm⁻¹) groups.
- NMR : Use - and -NMR to resolve aromatic protons (benzothiazole and benzene rings) and piperidine methyl groups. For example, the methyl group on piperidin-3-yl appears as a triplet at ~1.2 ppm (-NMR) .
- Mass spectrometry : High-resolution ESI-MS should match the molecular formula () with minimal deviation (<2 ppm) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Antimicrobial activity can be assessed using broth microdilution (e.g., MIC determination against S. aureus or E. coli). Cytotoxicity testing via MTT assay on human cell lines (e.g., HEK-293) ensures selectivity. Dose-response curves (0.1–100 µM) and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) are recommended for robust data interpretation .
Advanced Research Questions
Q. How can computational methods optimize the compound’s selectivity for target enzymes?
Molecular docking (AutoDock Vina) against bacterial enoyl-ACP reductase or human carbonic anhydrase isoforms identifies key binding interactions (e.g., hydrogen bonds with sulfonamide groups). MD simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes. QSAR models incorporating Hammett constants for substituents on the benzamide ring predict electronic effects on activity .
Q. What experimental design principles address contradictory bioactivity data across studies?
Apply factorial design (e.g., 2 factorial) to isolate variables like solvent polarity (DMSO vs. ethanol) or pH (5–9). Response surface methodology (RSM) optimizes reaction conditions (e.g., temperature, catalyst loading) to resolve discrepancies in yield or potency. Confounding factors (e.g., endotoxin contamination in cell assays) require rigorous negative controls .
Q. How do structural modifications influence pharmacokinetic properties?
- Lipophilicity : Replace the methyl group on piperidine with trifluoromethyl (logP reduction by ~0.5 units) to enhance aqueous solubility.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF) on the benzothiazole ring to reduce CYP450-mediated oxidation. In vitro ADME assays (e.g., microsomal stability, PAMPA permeability) validate these modifications .
Q. What advanced characterization techniques resolve crystal structure ambiguities?
Single-crystal X-ray diffraction confirms bond lengths and angles (e.g., sulfonamide S–N distance ~1.63 Å). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing dimer formation). Powder XRD identifies polymorphic forms affecting solubility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
